Diallyl oxalate

Catalog No.
S1929053
CAS No.
615-99-6
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl oxalate

CAS Number

615-99-6

Product Name

Diallyl oxalate

IUPAC Name

bis(prop-2-enyl) oxalate

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2

InChI Key

BKXRKRANFLFTFU-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C(=O)OCC=C

Uranium Removal from Seawater

    Scientific Field: Chemical Engineering and Processing

    Application Summary: Diallyl oxalate (DAOx) is used in the recovery of uranium from seawater.

    Methods of Application: The fabric is immersed in pure liquid DAOx or in a surfactant stabilized dispersion of DAOx in water, and then exposed to radiation.

    Results: The fabrics were tested by rotating them for 7 days in a rotary agitator with actual seawater spiked with 0.2 or 1.0 mg·L−1 uranium.

Synthesis of Monoalkyl Oxalates

Diallyl oxalate is an organic compound with the molecular formula C8H10O4C_8H_{10}O_4. It is classified as a diallyl ester of oxalic acid and is typically represented by the structure where two allyl groups are attached to an oxalate moiety. This compound appears as a colorless liquid and is known for its distinctive chemical properties, including its reactivity and ability to undergo polymerization. Diallyl oxalate has garnered attention in various fields due to its potential applications in organic synthesis and materials science.

Diallyl oxalate is considered a toxic compound. Studies have shown it to be irritating to the skin, eyes, and respiratory system [].

  • Toxicity: Limited data exists on the specific toxicity of diallyl oxalate. However, due to its structural similarity to oxalic acid, it is likely to be harmful if ingested. Oxalic acid poisoning can cause kidney damage, seizures, and even death [].
  • Flammability: Information on the flammability of diallyl oxalate is not readily available. However, the presence of the allyl groups suggests it might be flammable.
, primarily due to the presence of the allyl groups. Key reactions include:

  • Thermal Decomposition: Diallyl oxalate can decompose when subjected to heat, leading to the formation of various products, including polymers and smaller organic molecules. The decomposition begins at temperatures around 120°C, with significant changes occurring between 160°C and 510°C .
  • Polymerization: The compound can undergo radical polymerization when exposed to initiators at elevated temperatures (80–180°C). This process results in the formation of poly(diallyl oxalate), which exhibits interesting material properties .
  • Reactivity with Allyl Radicals: Diallyl oxalate shows reactivity towards allyl radicals, which can lead to further complex reactions and product formation under specific conditions .

Diallyl oxalate can be synthesized through various methods:

  • Esterification: A common method involves the reaction of oxalic acid with allyl alcohol in the presence of a catalyst. This process yields diallyl oxalate along with water as a byproduct.
  • Transesterification: Another approach includes transesterifying a suitable diallyl ester with oxalic acid derivatives, allowing for the formation of diallyl oxalate under controlled conditions.
  • Direct Alkylation: Some methods utilize direct alkylation techniques where allyl halides react with sodium oxalate or other suitable oxalate sources under specific conditions to yield diallyl oxalate.

Diallyl oxalate finds utility in several areas:

  • Polymer Industry: Its ability to polymerize makes it valuable in producing resins and plastics that exhibit desirable mechanical properties.
  • Organic Synthesis: Diallyl oxalate serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecules through various reactions.
  • Chemical Intermediates: It is used as an intermediate in synthesizing other chemical compounds, particularly those requiring diallyl functional groups.

Interaction studies involving diallyl oxalate primarily focus on its reactivity with other radicals and compounds. For example, research has shown that it interacts significantly with allyl radicals during thermal decomposition processes, leading to various byproducts and influencing polymer formation . Understanding these interactions helps in optimizing its applications in polymer chemistry and materials science.

Diallyl oxalate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Diallyl phthalateDiallyl ester of phthalic acidUsed mainly in plasticizers; less reactive than diallyl oxalate.
Diallyl carbonateDiallyl ester of carbonic acidMore stable; used in coatings; lower reactivity compared to diallyl oxalate.
Diallyl maleateDiallyl ester of maleic acidExhibits different polymerization behavior; often used in cross-linking agents.
Diallyl succinateDiallyl ester of succinic acidSimilar reactivity but different applications in biodegradable plastics.

Diallyl oxalate's unique combination of reactivity, ability to form polymers, and specific applications in organic synthesis distinguish it from these similar compounds. Its thermal stability and interaction with radicals further enhance its significance in chemical research and industrial applications.

XLogP3

1.7

Boiling Point

217.0 °C

UNII

I61CO7YD18

Other CAS

615-99-6

Wikipedia

Allyl oxalate

General Manufacturing Information

Ethanedioic acid, 1,2-di-2-propen-1-yl ester: INACTIVE

Dates

Modify: 2023-08-16

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